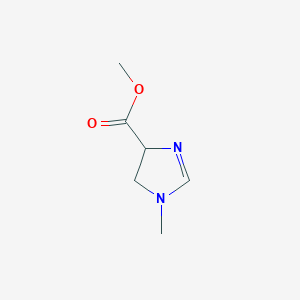

Methyl 1-methyl-2-imidazoline-4-carboxylate

説明

Methyl 1-methyl-2-imidazoline-4-carboxylate (CAS: 17289-17-7) is a heterocyclic compound with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol. Its structure features a partially saturated imidazoline ring substituted with a methyl group at the 1-position and a methyl ester moiety at the 4-position. The compound is a precursor to imidazole derivatives, as demonstrated by its oxidation to methyl 1-methyl-2-imidazole-4-carboxylate using activated manganese dioxide (72% yield) . Key physicochemical properties, such as density, boiling point, and melting point, remain unreported in the provided evidence, but its precise mass (142.07400) and polar surface area (41.90 Ų) suggest moderate polarity .

特性

IUPAC Name |

methyl 1-methyl-4,5-dihydroimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-8-3-5(7-4-8)6(9)10-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUSJNTYIZUJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(N=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590932 | |

| Record name | Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-17-7 | |

| Record name | Methyl 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl 1-methyl-2-imidazoline-4-carboxylate (MMIC) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

Methyl 1-methyl-2-imidazoline-4-carboxylate has the following molecular formula: . Its structure includes an imidazoline ring, which is known for conferring various biological properties. The compound is synthesized through specific reactions involving imidazole derivatives, leading to the formation of the carboxylate group that enhances its biological activity.

1. Antifungal Activity

Research indicates that derivatives of imidazole, including MMIC, exhibit notable antifungal properties. A study on organotin derivatives of 1-methyl-1H-imidazole-4-carboxylic acid demonstrated broad-spectrum fungicidal activity against several fungal strains. The complexes showed effective inhibition, suggesting that MMIC could similarly possess antifungal capabilities due to its structural similarities with these derivatives .

3. Antimicrobial Properties

MMIC's structure suggests it may have antimicrobial properties. Compounds with imidazole rings are often evaluated for their ability to inhibit bacterial growth. While direct studies on MMIC are sparse, related compounds have shown promising results against a range of pathogens, indicating that MMIC may warrant further investigation in this area .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing organotin complexes derived from imidazole carboxylic acids reported successful characterization using NMR and X-ray diffraction techniques. These complexes exhibited significant biological activity, particularly fungicidal effects against multiple fungal species, which could be extrapolated to suggest similar activities for MMIC .

Case Study 2: Structure-Activity Relationships

A detailed analysis of structure-activity relationships (SAR) among various imidazole derivatives revealed that modifications at specific positions on the imidazole ring significantly influenced their biological activities. This suggests that slight alterations in MMIC's structure could enhance its efficacy against target organisms or cells .

Data Summary

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous compounds include substituted imidazoles, imidazolines, and benzimidazole derivatives. Below is a comparative analysis based on molecular features, synthesis pathways, and applications:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Variations and Reactivity Imidazoline vs. Imidazole: The target compound’s imidazoline ring (partially saturated) distinguishes it from fully aromatic imidazole analogs (e.g., methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate). Imidazolines are more reactive toward oxidation, as shown by the MnO₂-mediated conversion to imidazoles .

Synthetic Methodologies The target compound’s synthesis involves straightforward oxidation, contrasting with halogenated or benzofused analogs requiring multi-step substitution (e.g., iodination on benzimidazole ). Imidazolinone pesticides like imazamethabenz-methyl ester employ complex alkylation/cyclization strategies, reflecting industrial-scale optimization .

Applications

- Methyl 1-methyl-2-imidazoline-4-carboxylate serves primarily as a synthetic intermediate, whereas halogenated derivatives (e.g., ) are explored for pharmaceuticals or agrochemicals due to enhanced stability and target specificity.

- Bioactive imidazole-morpholine hybrids (e.g., ) lack defined applications but demonstrate the versatility of imidazole cores in drug discovery.

Research Findings

- Stability and Functionalization : The imidazoline ring’s partial saturation makes it prone to dehydrogenation, a limitation avoided in fully aromatic imidazoles .

- Biological Relevance : Halogenated imidazole carboxylates (e.g., ) show promise in pesticidal activity, aligning with trends in agrochemical design favoring halogen incorporation for improved efficacy .

- Synthetic Challenges : Modifications to the benzothiazine core (unrelated but analogous heterocycles) highlight the difficulty of regioselective substitutions on multi-functional scaffolds, a challenge mitigated in imidazoline derivatives by simpler synthesis routes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-methyl-2-imidazoline-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of precursor hydrazides or imidazole intermediates. For example, refluxing 1-methylimidazole derivatives with methyl chloroformate in anhydrous dichloromethane under nitrogen atmosphere yields esterified products. Stoichiometric control (1.2–1.5 equivalents of methylating agent) minimizes side reactions like over-alkylation. Post-synthesis purification via recrystallization (e.g., using DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and confirm purity via melting point analysis (expected range: 160–165°C) .

Q. How should researchers characterize the molecular structure and purity of Methyl 1-methyl-2-imidazoline-4-carboxylate?

- Analytical Techniques :

- NMR : ¹H NMR (DMSO-d6) should show distinct imidazoline ring protons (δ 7.2–7.8 ppm) and ester methyl groups (δ 3.6–3.8 ppm). ¹³C NMR confirms carbonyl resonance at ~165 ppm .

- X-ray Crystallography : For unambiguous conformation analysis, grow single crystals via slow evaporation in ethanol. Use SHELX-97 for structure solution and refinement, ensuring R-factor < 5% .

- HPLC : Employ a C18 column with methanol/water (70:30) mobile phase (UV detection at 254 nm) to verify purity >98% .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental data for Methyl 1-methyl-2-imidazoline-4-carboxylate?

- Approach : Use density functional theory (DFT) at the B3LYP/6-311G(d,p) level to calculate optimized geometries and compare with crystallographic data. For example, discrepancies in bond angles (e.g., N-C-N vs. experimental 108° vs. calculated 110°) may arise from crystal packing effects. Validate using Mercury CSD’s packing similarity tool to assess intermolecular interactions .

- Validation Metrics : Cross-check calculated vs. observed IR spectra (e.g., C=O stretch at 1720 cm⁻¹) and dipole moments (±0.5 D tolerance) .

Q. What strategies are effective in analyzing the puckering dynamics of the imidazoline ring in crystallographic studies?

- Methodology : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. For five-membered rings, calculate amplitude (q) and phase angle (φ) using atomic coordinates from X-ray data. A typical imidazoline ring exhibits q ≈ 0.25 Å and φ ≈ 30°, indicating envelope-like distortion .

- Software : Use Olex2 or PLATON to generate puckering diagrams and compare with reference structures in the Cambridge Structural Database (CSD) .

Q. How should researchers address low refinement convergence in X-ray structures of Methyl 1-methyl-2-imidazoline-4-carboxylate derivatives?

- Troubleshooting :

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions. For monoclinic systems, test for pseudo-merohedral twinning via Hooft’s parameter (|y| < 0.3) .

- Disorder Modeling : Split positional occupancy for overlapping atoms (e.g., methyl groups) and apply isotropic displacement parameter restraints (ISOR/SADI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。